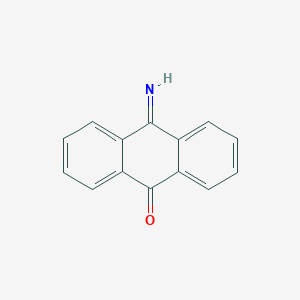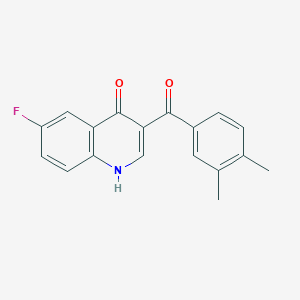
9(10H)-Anthracenone,10-imino-
描述
9(10H)-Anthracenone,10-imino- is an organic compound that belongs to the anthracene family It is characterized by the presence of an imino group at the 10th position and a ketone group at the 9th position of the anthracene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone,10-imino- typically involves the reaction of anthracene derivatives with suitable reagents. One common method is the oxidation of anthracen-9-amine using oxidizing agents such as lead(IV) oxide or potassium permanganate. This reaction leads to the formation of 9,9’-bianthryl-10,10’-(9H,9’H)-diimine as the major product, along with N-[10-iminoanthracen-9(10H)-ylidene]anthracen-9-amine .
Industrial Production Methods
Industrial production methods for 9(10H)-Anthracenone,10-imino- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
9(10H)-Anthracenone,10-imino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in substitution reactions where the imino or ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Lead(IV) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9(10H)-Anthracenone,10-imino- can lead to the formation of various anthracene derivatives with different functional groups.
科学研究应用
9(10H)-Anthracenone,10-imino- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 9(10H)-Anthracenone,10-imino- involves its interaction with molecular targets and pathways within biological systems. The imino group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
9-Aminoanthracene-10-carbonitrile: Similar structure but with an amino group instead of an imino group.
10-Amino-9-anthracenecarbonitrile: Another related compound with different functional groups.
Uniqueness
9(10H)-Anthracenone,10-imino- is unique due to the presence of both imino and ketone groups on the anthracene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
4392-73-8 |
|---|---|
分子式 |
C14H9NO |
分子量 |
207.23 g/mol |
IUPAC 名称 |
10-iminoanthracen-9-one |
InChI |
InChI=1S/C14H9NO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,15H |
InChI 键 |
YWOSKMDTUPFKSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=N)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8662366.png)
![(S)-[1-(3-Hydroxy-propyl)-pyrrolidin-3-yl]-carbamicacidtert-butylester](/img/structure/B8662374.png)

![N-[(2-amino-6-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8662382.png)







